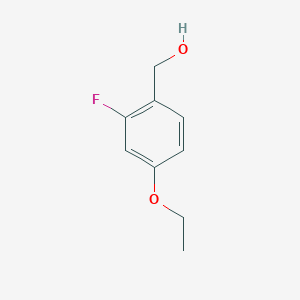

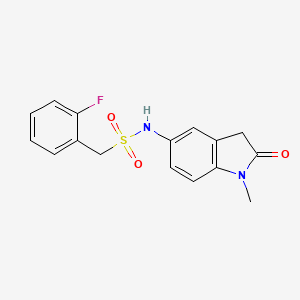

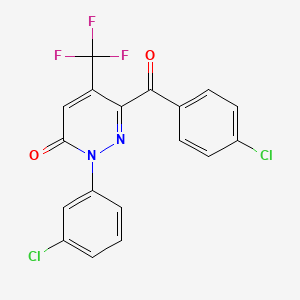

1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, also known as FIIN-1, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. The FGFR family plays a critical role in cell growth, differentiation, and survival, and aberrant activation of FGFR signaling has been implicated in a variety of human cancers and other diseases. FIIN-1 has shown promise as a potential therapeutic agent for these diseases, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to the scientific community.

Applications De Recherche Scientifique

Iridium-Catalyzed Regio- and Enantioselective Allylic Alkylation

The study by Liu et al. (2009) discusses the highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM), resulting in enantiopure fluorobis(phenylsulfonyl)methylated compounds. These compounds could be converted to monofluoro-methylated ibuprofen in just two steps without loss of optical purity, highlighting the potential for synthesizing bioactive molecules with improved pharmacokinetic properties (Liu et al., 2009).

Acceleration of Reaction Rates with Methanesulfonyl Fluoride

Kitz and Wilson (1963) investigated the oxydiaphoric (acid-transferring) inhibition of acetylcholinesterase by methanesulfonyl fluoride. The study provides insights into the enzyme's interaction with inhibitors and the potential for designing novel therapeutics targeting enzymatic pathways (Kitz & Wilson, 1963).

New Routes to Vinyl Fluorides

McCarthy et al. (1990) explored the synthesis of α-fluoro-α,β-unsaturated sulfones, leading to an efficient two-step route to vinyl fluorides. This research is crucial for developing synthetic methodologies for fluorinated organic compounds, which are significant in pharmaceutical chemistry (McCarthy et al., 1990).

Catalytic Asymmetric Addition to Cyclic N-Acyl-iminium

Bhosale et al. (2022) reported a chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium. This process allows for the metal-free synthesis of compounds with sulfone and fluorine, showcasing the importance of catalysis in developing enantioselective synthetic strategies (Bhosale et al., 2022).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-15-7-6-13(8-12(15)9-16(19)20)18-23(21,22)10-11-4-2-3-5-14(11)17/h2-8,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMBBCBAIDTKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

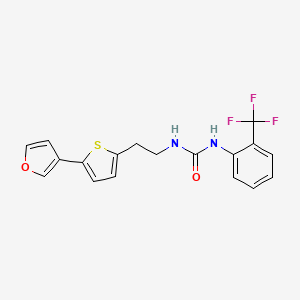

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2616882.png)

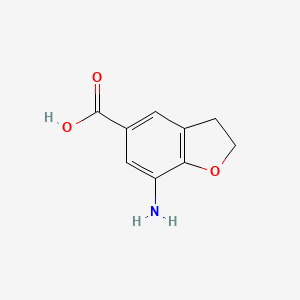

![Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2616892.png)

![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)

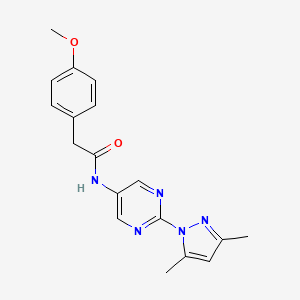

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2616897.png)